3-Benzyl-4-bromo-butyric acid
Description
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
3-benzyl-4-bromobutanoic acid |
InChI |
InChI=1S/C11H13BrO2/c12-8-10(7-11(13)14)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) |
InChI Key |
FEECKXSWEAITAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3-Benzyl-4-bromo-butyric acid, we compare it with three analogs: 4-Bromo-butyric acid , 3-Benzyl-butyric acid , and 4-Bromo-3-methylbenzoic acid (from provided evidence). Key differences in physical properties, reactivity, and hazards are summarized below:
Table 1: Comparative Analysis of Brominated Carboxylic Acid Derivatives
*Predicted based on structural analogs.
Key Findings:
Structural Backbone :
- This compound and 4-Bromo-butyric acid share a butyric acid backbone, but the former’s benzyl group increases steric bulk and lipophilicity, reducing water solubility compared to the unsubstituted analog.
- In contrast, 4-Bromo-3-methylbenzoic acid (aromatic benzoic acid derivative) exhibits higher melting points and lower solubility due to its rigid aromatic ring and intermolecular hydrogen bonding .
4-Bromo-3-methylbenzoic acid’s bromine is activated by the electron-withdrawing carboxyl group, making it more reactive in aryl cross-coupling reactions .
Hazard Profile :
- Brominated butyric acids (e.g., 4-Bromo-butyric acid) are typically corrosive and irritant, while benzyl-substituted derivatives may exhibit milder hazards due to reduced volatility.
- 4-Bromo-3-methylbenzoic acid is a solid with documented skin/eye irritation risks, necessitating handling precautions like gloves and goggles .
Preparation Methods
Bromination Using Bromine or Hydrogen Bromide
A widely documented method involves the bromination of 3-benzylbutyric acid derivatives in the presence of bromine or hydrogen bromide. For instance, EvitaChem and VulcanChem protocols describe the use of bromine in dichloromethane or acetonitrile under controlled temperatures (0–25°C). The reaction proceeds via electrophilic addition, where bromine attacks the γ-position of the carboxylic acid chain.
-
Dissolve 3-benzylbutyric acid (10 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0°C and slowly add bromine (12 mmol) dropwise over 30 minutes.
-
Stir the mixture at 0°C for 4 hours, then warm to room temperature and quench with sodium thiosulfate.
-
Extract the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via recrystallization (ethyl acetate/hexane) to yield this compound (65–75%).
Key Parameters :
Thionyl Chloride-Mediated Bromination
Patents from CN1951939A and WO2002094833A1 describe an alternative route using thionyl chloride (SOCl₂) to generate acyl chloride intermediates, which subsequently undergo bromination. This method is advantageous for substrates sensitive to direct bromination.
-
React 3-benzylbutyric acid (7.78 mmol) with thionyl chloride (6.0 mmol) at 80°C for 2 hours to form 3-benzylbutyryl chloride.
-
Cool the mixture, evaporate excess SOCl₂, and dissolve the residue in dry tetrahydrofuran (THF).
-
Add lithium bromide (LiBr, 10 mmol) and stir at 25°C for 12 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate) to isolate the product (70–80% yield).
Mechanistic Insight :
Thionyl chloride converts the carboxylic acid to an acyl chloride, increasing electrophilicity at the β-carbon. Subsequent nucleophilic substitution by bromide ion (Br⁻) introduces the bromine atom.
Stereochemical Considerations
This compound contains a chiral center at the second carbon, leading to potential racemization during synthesis. EvitaChem notes that enantioselective bromination can be achieved using chiral catalysts such as (R)-BINOL-phosphoric acid, though yields remain moderate (50–60%). Asymmetric induction is critical for pharmaceutical applications where enantiopurity affects bioactivity.
Optimization and Troubleshooting
Solvent and Catalyst Effects
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | Enhances bromine solubility |
| Catalyst | FeCl₃ (5 mol%) | Accelerates electrophilic substitution |
| Temperature | 0–10°C | Reduces di-bromination |
Side Reactions :
-
Di-bromination : Occurs at elevated temperatures (>25°C) or excess Br₂.
-
Elimination : Formation of α,β-unsaturated acids in the presence of strong bases.
Analytical Validation
Structural Confirmation
-
NMR Spectroscopy :
-
Mass Spectrometry :
Applications in Pharmaceutical Synthesis
This compound serves as a precursor for pyrrole derivatives with TGF-β inhibitory activity, as highlighted in patents CN1951939A and AU2002339268B2 . For example, coupling the acid with substituted amines yields pyrrolidinone scaffolds, which are evaluated for antifibrotic and anticancer properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Benzyl-4-bromo-butyric acid, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis approach is commonly employed. First, introduce the benzyl group via alkylation of butyrolactone or ester intermediates, followed by regioselective bromination at the 4-position using N-bromosuccinimide (NBS) under radical initiation. Optimization involves controlling reaction temperature (0–25°C) and solvent polarity (e.g., CCl₄ or DCM) to minimize over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation .
- Key Considerations : Monitor reaction progress using TLC or GC-MS to detect intermediates and byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR will show distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), the α-proton adjacent to the carboxylic acid (δ 2.4–2.6 ppm), and the brominated β/γ protons (δ 3.8–4.2 ppm). ¹³C NMR confirms the bromine substitution via deshielding effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should exhibit a molecular ion peak at m/z 286.0 (C₁₁H₁₁BrO₂⁺) with isotopic patterns characteristic of bromine .
- Validation : Cross-reference spectral data with NIST or AIST databases for brominated butyric acid analogs .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protection : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
- Waste Management : Collect brominated waste separately in halogenated solvent containers and dispose via certified hazardous waste services to prevent environmental contamination .
- Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite).
Advanced Research Questions
Q. How can regioselective bromination at the 4-position of 3-Benzyl-butyric acid be achieved, avoiding competing side reactions?
- Methodology :
- Directing Groups : Introduce a temporary protecting group (e.g., esterification of the carboxylic acid) to enhance bromine’s selectivity for the 4-position via steric or electronic effects.
- Radical Inhibitors : Add catalytic inhibitors like TEMPO to suppress undesired allylic or vinylic bromination .
- Data Contradiction Analysis : If bromination occurs at the 3-position, revise solvent polarity (e.g., switch to non-polar solvents) or reduce reaction time to limit radical chain propagation.
Q. How can researchers resolve discrepancies between theoretical and experimental yields in synthesizing this compound?
- Methodology :
- Yield Optimization : Re-examine stoichiometry (e.g., excess NBS) and reaction duration. Use DOE (Design of Experiments) to identify critical variables (e.g., temperature, initiator concentration) .
- Byproduct Analysis : Employ LC-MS or GC-MS to detect dimers or debrominated side products. Adjust quenching methods (e.g., rapid cooling) to prevent post-reaction degradation.
- Statistical Validation : Apply ANOVA to compare yield variations across experimental replicates .
Q. What strategies enable the use of this compound as a precursor for bioactive molecule synthesis?
- Methodology :
- Functionalization : Convert the carboxylic acid to amides or esters for coupling reactions. For example, activate the acid with EDC/HOBt for peptide bond formation.
- Cross-Coupling : Utilize Suzuki-Miyaura reactions (Pd catalysis) to replace bromine with aryl/heteroaryl groups, enabling access to libraries of bioactive analogs .
- Case Study : In a model reaction, the bromine substituent was replaced with a pyridyl group to enhance binding affinity in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
